Aurachin B is classified as a secondary metabolite produced by certain actinobacteria. It is part of a broader family of compounds known as aurachins, which exhibit various biological activities including antibiotic effects. The biosynthesis of aurachins involves complex enzymatic processes that modify precursor molecules into the final antibiotic forms .
Aurachin B has a distinct molecular structure characterized by its quinoline N-oxide framework. The core structure consists of:
The molecular formula for Aurachin B is , with a molecular weight of approximately 281.34 g/mol. The structural representation can be depicted as follows:
Aurachin B participates in various chemical reactions that are crucial for its synthesis and modification:
The mechanism of action of Aurachin B primarily involves interference with bacterial electron transport chains. This disruption leads to inhibition of cellular respiration in susceptible bacteria, ultimately resulting in bactericidal effects. The specific interactions at the molecular level include:
Aurachin B exhibits several notable physical and chemical properties:
Relevant data indicate that Aurachin B maintains its antibacterial activity across various pH levels, making it a robust candidate for further pharmaceutical development .
Aurachin B has significant potential applications in scientific research and medicine:
Aurachin B biosynthesis in Stigmatella aurantiaca Sg a15 initiates with a specialized Type II polyketide synthase system that constructs the quinoline core from anthranilic acid and acetate precursors. Unlike the modular (Type I) PKS systems, Type II PKS operates with iterative, discrete enzymes including a minimal set of ketosynthase α (KSα), ketosynthase β (KSβ), and acyl carrier protein (ACP) components [1] [5]. Isotopic labeling studies (using ¹³C-acetate and ¹⁸O₂) confirmed the anthranilate origin of the quinoline ring, with subsequent chain extension by two acetate units via a polyketide intermediate [1]. This pathway exhibits significant evolutionary divergence from plant quinoline alkaloid biosynthesis, as PCR screening failed to detect plant-like type III PKS genes in S. aurantiaca, eliminating early hypotheses of pathway homology [1]. The resulting 4-hydroxy-2-methylquinoline (HMQ) serves as the central precursor for all aurachin derivatives, including aurachin B [5].
Table 1: Key Enzymatic Components in Aurachin Core Biosynthesis
Enzyme Component | Function | Gene (if identified) |
---|---|---|
KSα-KSβ heterodimer | Chain extension and decarboxylation | Presumed within aua cluster |
Acyl Carrier Protein (ACP) | Polyketide intermediate tethering | Presumed within aua cluster |
Cyclase/Dehydratase | Quinoline ring cyclization | Not fully characterized |
Anthranilate:CoA Ligase | Anthranilate activation | auaE (predicted) |
Following quinoline core formation, aurachin B biosynthesis proceeds through anthraniloyl-CoA activation and prenylation. The enzyme AuaA, a membrane-bound farnesyltransferase, catalyzes the pivotal prenylation step. This enzyme regioselectively attaches a farnesyl group from farnesyl diphosphate (FPP) to the C-3 position of HMQ, forming aurachin D (the direct precursor of aurachin B) [5] [7]. Biochemical characterization reveals AuaA exhibits strict regioselectivity for C-3 and moderate flexibility toward isoprenoid chain length (accepting geranyl (C₁₀) and farnesyl (C₁₅) diphosphates) [5]. The activation of anthranilate likely involves adenylation by a dedicated adenylate-forming enzyme (potentially AuaE) to form anthraniloyl-AMP, followed by thioesterification to CoA, although the complete activation sequence in S. aurantiaca awaits full elucidation [5] [7]. This CoA activation is a prerequisite for the polyketide chain extension by the minimal PKS components. The membrane association of AuaA suggests substrate channeling or localized FPP availability within the cellular membrane environment [5].
Aurachin B (3-farnesyl-4-hydroxy-2-methyl-6-methoxyquinoline) derives from aurachin D (3-farnesyl-4-hydroxy-2-methylquinoline) via post-prenylation modifications on the farnesyl side chain. This involves cytochrome P450-mediated hydroxylation at the terminal isoprene unit, likely catalyzed by AuaB or a related monooxygenase encoded within the aurachin biosynthetic gene cluster (BGC) [5]. Experimental evidence suggests the terminal methyl group undergoes hydroxylation, forming an unstable hydroxy intermediate. This intermediate likely undergoes spontaneous or enzyme-assisted dehydration to yield the characteristic terminal alkene of aurachin B [1] [5]. Alternatively, a pathway involving epoxidation of the terminal double bond (potentially by the same P450) followed by epoxide rearrangement and dehydration could yield the conjugated system. While the specific epoxide rearrangement enzyme remains unidentified, gene cluster analysis points to candidate dehydrogenases or isomerases (auaC) potentially involved in this step [5]. The C-6 methoxylation is another defining feature of aurachin B, likely introduced by an S-adenosyl methionine (SAM)-dependent O-methyltransferase acting after quinoline core formation but potentially before or after prenylation [1].
Table 2: Proposed Enzymatic Steps in Aurachin B Side Chain Formation
Precursor | Modification | Putative Enzyme Class | Product |
---|---|---|---|
Aurachin D (3-farnesyl-HMQ) | Terminal C-H hydroxylation | Cytochrome P450 (e.g., AuaB) | Hydroxyfarnesyl-HMQ |
Hydroxyfarnesyl-HMQ | Dehydration | Possibly spontaneous or enzymatic | Aurachin B (terminal alkene) |
OR | |||
Aurachin D | Terminal epoxidation | Cytochrome P450 | Epoxyfarnesyl-HMQ |
Epoxyfarnesyl-HMQ | Epoxide rearrangement | Dehydrogenase/Isomerase (e.g., AuaC?) | Aurachin B |
Prenylated Quinoline | C6-OH Methylation | SAM-dependent Methyltransferase | Methoxyquinoline (e.g., Aurachin B) |
The aurachin BGC was identified via mariner-transposon mutagenesis, generating a mutant with significantly reduced aurachin production. Vector recovery and sequencing revealed a cluster encoding the core biosynthetic machinery [1] [5] [7]. Key genes include:
The cluster also houses genes for the type II PKS (KSα, KSβ, ACP) and auxiliary enzymes, including modifying enzymes like methyltransferases for C-6 methoxylation. Initial studies suggested involvement of a plant-type 3-deoxy-D-arabinoheptulosonate-7-phosphate (DAHP) synthase (the first enzyme in the shikimate pathway towards aromatic amino acids and potentially anthranilate) in aurachin biosynthesis. However, crucially, this DAHP synthase gene was not co-localized with the identified aua core cluster, indicating complex or dispersed transcriptional regulation [1]. The regulatory networks controlling the aua cluster expression in S. aurantiaca remain poorly characterized but likely involve pathway-specific and/or global regulators responding to environmental or physiological cues.
Table 3: Core Genes within the Aurachin Biosynthetic Gene Cluster
Gene | Predicted Function | Role in Aurachin B Biosynthesis |
---|---|---|
auaE | Anthranilate:CoA Ligase | Anthranilate activation for PKS loading |
KSα, KSβ, ACP | Type II Polyketide Synthase | Quinoline core (HMQ) assembly |
auaA | Farnesyltransferase | Prenylation of HMQ at C-3 (to Aurachin D) |
auaB | Cytochrome P450 | Side chain oxidation (hydroxylation/epoxidation) |
auaC | Dehydrogenase/Isomerase | Side chain rearrangement/dehydration |
MT | Methyltransferase | C-6 Methoxylation |
Heterologous production of aurachins, including aurachin B, in Escherichia coli faces significant challenges: the inherent toxicity of aurachins to bacterial cells (targeting respiratory complexes), the requirement for membrane-associated enzyme expression (AuaA), and the need for sufficient farnesyl diphosphate (FPP) precursor supply [5] [7]. Key optimization strategies have been developed:
Table 4: Optimization Strategies for Heterologous Aurachin Production in E. coli
Strategy | Target | Key Genetic Elements/Interventions | Reported Fold Improvement (Aurachin D) |
---|---|---|---|
Bicistronic Design (BCD) | AuaA Expression | Coupling with upstream cistron (e.g., TEV-GFP-His-Tag) | Up to 29-fold |
Codon Optimization | AuaA Translation | Synonymous codon replacement for E. coli | Significant (combined effect) |
Mevalonate (MVA) Pathway | FPP Supply | atoB, HMGS, tHMGR, MK, PMK, PMD, idi, ispA | Significant (combined effect) |
Combined Approach | Overall Production | BCD + Codon Opt + MVA | 424-fold |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7